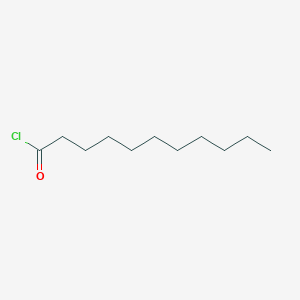

Undecanoyl chloride

Description

Properties

IUPAC Name |

undecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKPJGZUFHCZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066258 | |

| Record name | Undecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17746-05-3 | |

| Record name | Undecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P8V4D6P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanoyl chloride can be synthesized through various methods. One common method involves the reaction of undecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Reaction with Thionyl Chloride:

CH₃(CH₂)₉COOH+SOCl₂→CH₃(CH₂)₉COCl+SO₂+HCl

Reaction with Oxalyl Chloride:

CH₃(CH₂)₉COOH+(COCl)2→CH₃(CH₂)₉COCl+CO₂+CO+HCl

Industrial Production Methods

In industrial settings, undecanoyl chloride is often produced using large-scale chlorination processes. These processes involve the use of chlorinating agents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Undecanoyl chloride reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. The reaction follows a two-step addition-elimination mechanism due to the electrophilic carbonyl carbon and the chloride leaving group .

Reaction with Amines

Equation: Conditions: Room temperature or mild heating in anhydrous solvents (e.g., THF) .

Applications: Synthesis of bioactive amides, including antimicrobial agents .

Reaction with Alcohols

Equation: Conditions: Catalyzed by pyridine to neutralize HCl; yields esters used in surfactants and polymers .

Key Data

| Nucleophile | Product | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol | Undecanoate ester | 92.5 | 97.5 | Patent |

| Aniline | N-Undecanoylaniline | 93.5 | 99.0 | Patent |

Hydrolysis

Undecanoyl chloride undergoes rapid hydrolysis in aqueous environments to form undecanoic acid and HCl :

Equation: Hazards: Exothermic reaction releases corrosive HCl gas, requiring controlled conditions .

Reduction Reactions

Reduction with LiAlH₄ converts undecanoyl chloride to undecanol:

Equation: Applications: Production of long-chain alcohols for lubricants and cosmetics .

Scientific Research Applications

Chemistry

Undecanoyl chloride is widely used in organic synthesis due to its ability to introduce the undecanoyl group into various molecules.

- Synthesis of Pharmaceuticals : It serves as an intermediate in the production of active pharmaceutical ingredients (APIs). For example, it has been utilized in the synthesis of bioactive compounds that exhibit potential therapeutic effects.

- Agrochemicals : The compound is involved in producing agrochemicals that enhance crop yield and pest resistance.

- Surfactants and Emulsifiers : It is used in the formulation of surfactants that improve the stability and performance of emulsions in various applications.

Biology

In biological research, undecanoyl chloride is employed for the synthesis of bioactive molecules and biochemical probes.

- Modification of Biomolecules : It can modify proteins and other biomolecules for research purposes, enhancing their stability or altering their functional properties .

- Development of Drug Delivery Systems : The compound is used in creating novel drug delivery vehicles that improve the bioavailability of therapeutic agents.

Medicine

Undecanoyl chloride plays a significant role in medicinal chemistry.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is crucial for synthesizing various APIs used in medications.

- Research on Drug Formulations : Studies have shown its utility in developing formulations that enhance drug solubility and release profiles .

Industry

The industrial applications of undecanoyl chloride are diverse.

- Production of Specialty Chemicals : It is used to manufacture specialty chemicals that serve various industrial needs, including coatings and adhesives .

- Water Vapor Barrier Coatings : Research indicates its potential in developing reactive water vapor barrier coatings derived from cellulose undecenoyl esters for packaging applications .

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of undecanoyl chloride in synthesizing 1,5-anhydro-2,3,4,6-tetra-O-undecanoyl-D-glucitol. The process involved reacting undecanoyl chloride with a sugar derivative under controlled conditions, yielding a product with promising biological activity .

Case Study 2: Development of Drug Delivery Systems

Research highlighted the incorporation of undecanoyl chloride into polymeric matrices for drug delivery systems. The resulting formulations showed enhanced release profiles for poorly soluble drugs, indicating its effectiveness as a pharmaceutical excipient .

Mechanism of Action

Undecanoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The compound reacts with nucleophiles, leading to the formation of various derivatives such as amides, esters, and thioesters. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Undecanoyl chloride belongs to the acyl chloride family, which includes compounds with varying chain lengths and structures. Below is a detailed comparison with key analogues:

Table 1: Comparison of Linear Aliphatic Acyl Chlorides

Key Observations:

Chain Length Effects :

- Longer chains (e.g., C11 vs. C10) increase molecular weight and boiling point due to stronger van der Waals interactions .

- Lipophilicity rises with chain length, making C11/C12 derivatives more suitable for lipid-soluble applications (e.g., drug delivery systems) .

Reactivity :

- All acyl chlorides hydrolyze rapidly in water, but longer chains (C11/C12) may exhibit slightly slower hydrolysis due to steric hindrance .

- Branched isomers (e.g., 3,3-dimethylbutyryl chloride, C6H₁₁ClO ) show reduced reactivity compared to linear analogues due to steric effects.

Safety and Handling :

Biological Activity

Undecanoyl chloride, with the chemical formula C₁₁H₂₃ClO, is an acyl chloride derived from undecanoic acid. It is primarily utilized in organic synthesis, particularly in the preparation of bioactive compounds and pharmaceuticals. This article explores the biological activity of undecanoyl chloride, highlighting its applications in biochemical research, its mechanism of action, and relevant case studies.

Undecanoyl chloride is synthesized through the reaction of undecanoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The general reaction can be represented as follows:

where R represents the undecyl group. The resulting undecanoyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group.

Applications in Biochemistry

Undecanoyl chloride serves multiple roles in biological research:

- Synthesis of Bioactive Molecules : It is used to synthesize various bioactive compounds, including pharmaceuticals and biochemical probes.

- Modification of Biomolecules : The compound facilitates the modification of biomolecules, which is crucial for studying protein interactions and cellular mechanisms .

- Drug Development : As an intermediate in drug synthesis, it contributes to the development of active pharmaceutical ingredients (APIs) and drug delivery systems.

The primary mechanism by which undecanoyl chloride exerts its biological effects involves nucleophilic substitution reactions. The acyl chloride group reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. This reactivity allows for the introduction of the undecanoyl moiety into various molecular structures, enhancing their biological properties.

Reaction Example :

This reaction illustrates how undecanoyl chloride can be utilized to create amides from amines, which are often biologically active compounds.

1. Synthesis of Novel Gelling Agents

A study investigated the use of undecanoyl chloride in synthesizing low-molecular-mass oil-gelling agents. The compound was reacted under controlled conditions to produce derivatives that exhibited significant gelling properties. The reaction conditions included heating at 90 °C for 6 hours, resulting in high yields of the desired products .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 1,5-Anhydro-2,3,4,6-tetra-O-undecanoyl-D-glucitol | 82% | 90 °C for 6 hours |

| 1,5-Anhydro-2,3,4,6-tetra-O-decanoyl-D-glucitol | 84% | 90 °C for 6 hours |

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds synthesized from undecanoyl chloride. For instance, derivatives created using this acyl chloride demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several derivatives:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Undecanoyl derivative A | 0.1 | Staphylococcus aureus |

| Undecanoyl derivative B | 0.2 | Escherichia coli |

These findings suggest that modifications with undecanoyl chloride can enhance antimicrobial efficacy compared to standard antibiotics .

Q & A

Q. What are the key physical and chemical properties of Undecanoyl chloride critical for experimental design?

Undecanoyl chloride (C₁₁H₂₁ClO, MW 204.74) is a reactive acyl chloride with a boiling point of 135–136 °C at 20 mm Hg and a density of 0.93 g/mL at 25°C . Its hygroscopic nature necessitates anhydrous handling to prevent hydrolysis. Researchers must prioritize inert atmospheres (e.g., nitrogen/argon) during storage and reactions. Purity levels ≥97% are standard for synthetic applications, requiring verification via techniques like NMR or titration .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 204.74 g/mol | |

| Boiling Point | 135–136 °C (20 mm Hg) | |

| Density (25°C) | 0.93 g/mL |

Q. What safety protocols are essential for handling Undecanoyl chloride in laboratory settings?

Undecanoyl chloride is corrosive and moisture-sensitive. Key protocols include:

- Storage : In sealed, moisture-free containers under inert gas at 2–8°C .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors generated during reactions.

- Waste Disposal : Neutralize with ice-cold sodium bicarbonate before disposal .

Q. How can researchers purify Undecanoyl chloride to achieve ≥97% purity for synthetic applications?

High-purity Undecanoyl chloride (≥97%) is typically obtained via fractional distillation under reduced pressure (20–25 mm Hg) to minimize thermal decomposition . For trace impurities (e.g., residual carboxylic acid), azeotropic drying with toluene or molecular sieves is recommended. Analytical validation via gas chromatography (GC) or FTIR ensures purity .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of Undecanoyl chloride in nucleophilic acyl substitution?

Undecanoyl chloride reacts rapidly with nucleophiles (e.g., amines, alcohols), but competing hydrolysis can occur if moisture is present. Key optimization strategies:

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize the acyl chloride intermediate .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., ketene formation at elevated temperatures).

- Catalysis : Lewis acids (e.g., ZnCl₂) can enhance reactivity in esterification reactions .

Q. What analytical techniques resolve challenges in characterizing Undecanoyl chloride derivatives in complex mixtures?

Advanced characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹³C NMR identifies carbonyl (δ ~170–180 ppm) and alkyl chain signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 205.12) .

- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) separates derivatives from byproducts .

Q. How can computational modeling improve the design of Undecanoyl chloride-mediated reactions?

Molecular dynamics simulations predict reaction pathways and transition states, reducing experimental trial-and-error. For example:

- DFT Calculations : Model electrophilicity at the carbonyl carbon to predict reactivity with sterically hindered nucleophiles .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for reaction yield and selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties of Undecanoyl chloride?

Variations in boiling points or densities may arise from differences in measurement conditions (e.g., pressure, purity). Mitigation strategies:

- Standardize Conditions : Report measurements at 20 mm Hg for boiling points and 25°C for density .

- Cross-Validate : Use multiple techniques (e.g., GC, Karl Fischer titration) to confirm purity and moisture content .

Methodological Best Practices

Q. What experimental design principles apply to optimizing Undecanoyl chloride-based syntheses?

- Factorial Design : Vary parameters (temperature, stoichiometry) systematically to identify optimal conditions .

- In Situ Monitoring : FTIR tracks acyl chloride consumption in real time to halt reactions at completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.